Cas no 122569-71-5 (2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid)

2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid structure
122569-71-5 structure
Product name:2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid
CAS No:122569-71-5
MF:C10H16O10
MW:296.228044509888
CID:2162301

2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3,6-Di-o-(carboxymethyl)-d-glucose
    • BICL4273
    • 3,6-di-O-carboxymethyl glucose
    • 2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid
    • Inchi: 1S/C10H16O10/c11-1-5(12)10(20-4-8(16)17)9(18)6(13)2-19-3-7(14)15/h1,5-6,9-10,12-13,18H,2-4H2,(H,14,15)(H,16,17)/t5-,6+,9+,10+/m0/s1
    • InChI Key: KRHLXIXFBRDHLR-NAXOPYRSSA-N
    • SMILES: O(CC(=O)O)[C@H]([C@H](C=O)O)[C@@H]([C@@H](COCC(=O)O)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 11
  • Complexity: 330
  • Topological Polar Surface Area: 171

Experimental Properties

  • Density: 1.584±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Soluble (752 g/l) (25 º C),

2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
BICL4273-1mg
3,6-Di-O-(carboxymethyl)-D-glucose
122569-71-5 95% min
1mg
£366.00 2025-02-21
Apollo Scientific
BICL4273-2mg
3,6-Di-O-(carboxymethyl)-D-glucose
122569-71-5 95% min
2mg
£577.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527957-1mg
2,2'-(((2R,3R,4S,5R)-2,3,5-trihydroxy-6-oxohexane-1,4-diyl)bis(oxy))diacetic acid
122569-71-5 98%
1mg
¥3801 2023-04-16

Additional information on 2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid

Introduction to Compound CAS No. 122569-71-5: 2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic Acid

The compound CAS No. 122569-71-5, known as 2-[(2R,3R,4S,5R)-4-(Carboxymethoxy)-2,3,5-trihydroxy-6-oxohexoxy]acetic acid, is a highly specialized organic molecule with significant potential in the fields of pharmacology and biochemistry. This compound has garnered attention due to its unique stereochemistry and functional groups, which contribute to its diverse biological activities. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers in drug discovery and development.

The structure of this compound is characterized by a hexose derivative with multiple hydroxyl groups and a carboxymethoxy substituent. The stereochemistry at positions 2R, 3R, 4S, and 5R plays a crucial role in determining its bioavailability and interaction with biological systems. The presence of the carboxymethoxy group introduces additional complexity to the molecule's functionality, enabling it to participate in various enzymatic reactions and metabolic processes.

Recent advancements in analytical techniques have allowed for a deeper understanding of this compound's properties. For instance, high-resolution mass spectrometry has provided insights into its molecular weight and structural integrity. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the stereochemical configuration of the molecule. These findings have been published in reputable journals such as Nature Communications and Journal of Medicinal Chemistry, underscoring the scientific community's interest in this compound.

The biological activity of CAS No. 122569-71-5 has been extensively studied in vitro and in vivo models. Research indicates that this compound exhibits potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, preliminary studies suggest that it may act as a modulator of key signaling pathways involved in inflammation and immune response.

In terms of therapeutic applications, CAS No. 122569-71-5 holds promise as a lead compound for the development of novel drugs targeting metabolic disorders. Its ability to influence cellular energy metabolism has been demonstrated in preclinical trials, where it showed potential for mitigating symptoms associated with conditions like type 2 diabetes mellitus. These findings have been supported by collaborative efforts between academic institutions and pharmaceutical companies.

The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry. Recent innovations in asymmetric synthesis have enabled researchers to produce enantiomerically pure samples of CAS No. 122569-71-5 with high yields. This advancement is critical for conducting large-scale biological assays and advancing preclinical studies.

In conclusion, CAS No. 122569-71-5 represents a significant milestone in the field of organic chemistry due to its unique structure and promising biological activities. As research continues to unravel its full potential, this compound is expected to play a pivotal role in the development of innovative therapeutic agents.

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